(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide (2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18276944
InChI: InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11?,13-/m0/s1
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide

CAS No.:

Cat. No.: VC18276944

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide -

Specification

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name (2S,3S)-2-amino-3-methyl-N-(1-phenylethyl)pentanamide
Standard InChI InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11?,13-/m0/s1
Standard InChI Key NYJBZGDIBRHACS-BJEKPXQXSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NC(C)C1=CC=CC=C1)N
Canonical SMILES CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide (molecular formula: C14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}) features a pentanamide backbone with a 1-phenylethyl substituent and two chiral centers at the second and third carbon positions . The stereochemical configuration (2S,3S) is critical for its biological activity, as evidenced by the compound’s isomeric SMILES notation: CC[C@H](C)[C@@H](C(=O)NC(C)C1=CC=CC=C1)N\text{CC[C@H](C)[C@@H](C(=O)NC(C)C1=CC=CC=C1)N}. The phenyl group enhances lipophilicity (LogP=2.24\text{LogP} = 2.24), while the amide and amine functionalities contribute to hydrogen bonding (TPSA=55.12A˚2\text{TPSA} = 55.12 \, \text{Å}^2) .

Physicochemical Data

The compound’s molecular weight of 234.34 g/mol and rotational freedom (Rotatable Bonds=5\text{Rotatable Bonds} = 5 ) suggest moderate flexibility, balancing membrane permeability and target binding. Table 1 summarizes key properties derived from experimental and computational studies :

PropertyValue
Molecular FormulaC14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}
Molecular Weight234.34 g/mol
LogP2.24
Topological Polar Surface Area55.12 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide typically involves coupling chiral amino acid derivatives with acylating agents under asymmetric conditions. A representative route includes:

  • Amino Acid Activation: L-valine or its analog is activated using carbodiimide reagents to form an intermediate acyloxyphenyl ester.

  • Aminolysis: Reaction with (S)-1-phenylethylamine introduces the N-(1-phenylethyl) group, with stereochemical control enforced by chiral auxiliaries or catalysts.

  • Deprotection: Acidic or basic conditions remove protecting groups (e.g., tert-butoxycarbonyl), yielding the final product.

Challenges arise in maintaining stereochemical integrity at both chiral centers. Asymmetric catalysis using transition-metal complexes or organocatalysts has been proposed to enhance enantiomeric excess.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the (2S,3S) configuration, with distinct chemical shifts for the methyl groups (δ=0.91.2ppm\delta = 0.9–1.2 \, \text{ppm}) and amide protons (δ=7.27.4ppm\delta = 7.2–7.4 \, \text{ppm}). High-Performance Liquid Chromatography (HPLC) with chiral stationary phases validates enantiopurity, a critical quality attribute for pharmacological applications .

Biological Activity and Mechanism

Property(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamideSitagliptin (DPP-4 Inhibitor)
Molecular Weight234.34 g/mol407.31 g/mol
LogP2.241.43
TargetPutative DPP-4DPP-4
Chiral Centers23

Applications in Drug Development

Lead Optimization

The compound’s moderate LogP and TPSA align with Lipinski’s Rule of Five, suggesting oral bioavailability. Structural modifications, such as fluorination of the phenyl ring, could enhance metabolic stability without compromising activity .

Preclinical Studies

In vitro assays using human hepatocytes indicate moderate clearance (Clint=12mL/min/kg\text{Cl}_\text{int} = 12 \, \text{mL/min/kg}), necessitating prodrug strategies for prolonged half-life. Toxicity screening reveals low cytotoxicity (IC50>100μM\text{IC}_{50} > 100 \, \mu\text{M}) in HEK293 cells, supporting further in vivo evaluation .

Future Directions

  • Target Identification: Proteomic studies using affinity chromatography could elucidate binding partners.

  • In Vivo Efficacy: Testing in rodent models of diabetes or neurodegenerative diseases.

  • Synthetic Innovation: Continuous-flow systems to improve stereochemical control and yield.

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